molecular formula C99H151N35O19S4 B039893 Tachyplesin I CAS No. 118231-04-2

Tachyplesin I

Número de catálogo: B039893
Número CAS: 118231-04-2
Peso molecular: 2263.8 g/mol
Clave InChI: ZJQFYZCNRTZAIM-PMXBASNASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tachyplesin I is a 17-amino acid cationic antimicrobial peptide (AMP) originally isolated from the hemocytes of the horseshoe crab Tachypleus tridentatus. It adopts a rigid, amphipathic β-sheet structure stabilized by two disulfide bonds (Cys3–Cys16 and Cys7–Cys12), forming a cyclic antiparallel β-hairpin . This conformation enables strong electrostatic interactions with negatively charged microbial membranes, followed by membrane permeabilization via hydrophobic insertion .

This compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and viruses, with minimum inhibitory concentrations (MICs) as low as 0.5–5.0 µg/mL . It also demonstrates antitumor properties by disrupting lysosomal activity, downregulating cytoskeletal proteins (e.g., vimentin, ezrin), and activating complement-mediated cancer cell lysis . Despite its potency, this compound shows relatively low hemolytic activity (≤10% hemolysis at 100 µg/mL), attributed to its selective membrane targeting .

Métodos De Preparación

Recombinant Production of Tachyplesin I

Heterologous Expression in Escherichia coli

Recombinant production of this compound (THI) has been optimized using E. coli as a host organism. Initial attempts involved expressing THI as a thioredoxin fusion protein to mitigate cytotoxicity, achieving a yield of 6.5 mg/L of culture medium . Soluble expression followed by immobilized metal-ion affinity chromatography (IMAC) and reversed-phase high-performance liquid chromatography (RP-HPLC) proved effective but labor-intensive .

A breakthrough emerged with high-cell-density bacterial fermentation, which increased yields to 17 mg/L . This method utilized inclusion bodies enriched with the fusion protein, bypassing IMAC by solubilizing aggregates in 6 M guanidine-HCl and cleaving them chemically. Selective precipitation with trifluoroacetic acid (TFA) further streamlined purification, reducing steps and enhancing scalability .

Table 1: Recombinant Production Workflow

StepDescriptionYield Improvement
Fusion Protein DesignThioredoxin-THI fusion to reduce host toxicityBaseline (6.5 mg/L)
High-Density FermentationOptimized bacterial growth conditions for inclusion body formation+161% (17 mg/L)
Direct Chemical CleavageGuanidine-HCl solubilization and TFA precipitationReduced purification steps

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Synthesis and Folding

SPPS remains the gold standard for producing this compound and its analogs. Using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, peptides are synthesized on Rink amide resin, achieving >95% purity post-RP-HPLC . Oxidation in 0.1 M ammonium bicarbonate (pH 8.5) ensures correct disulfide bond formation, critical for the β-hairpin conformation . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with dispersed amide proton peaks indicating proper folding .

Cyclized Analogues for Enhanced Stability

Backbone cyclization via 2-chlorotrityl (2-CTC) resin synthesis improves proteolytic resistance and membrane interaction. Cyclic this compound (cTI) exhibits increased hydrophobicity (retention time: 25.3 min vs. 23.1 min for linear THI) , enhancing partitioning into lipid bilayers. Fluorescence quenching assays demonstrate deeper insertion of cTI’s tryptophan residue into anionic membranes compared to linear variants .

Table 2: SPPS Parameters for Tachyplesin Variants

PeptideResin TypeRetention Time (min)Hydrophobicity Trend
TIRink Amide23.1Parent
cTI2-CTC25.3Higher than TI
TIIRink Amide22.5Lower than TI

Structural Optimization and Mutagenesis

Reducing Hemolytic Activity via Residue Substitution

Wild-type this compound exhibits hemolytic activity at high concentrations, limiting therapeutic utility. Substituting tyrosine or isoleucine in the β-turn region with serine reduces hemolysis by 40–60% without compromising antimicrobial efficacy . Molecular dynamics simulations reveal that hydrophilic substitutions disrupt interactions with erythrocyte membranes, which are rich in zwitterionic phosphatidylcholine .

Aromatic Stacking in Linear Derivatives

Linear derivatives like TPY4 (cysteine → tyrosine) retain β-hairpin stability through aromatic side-chain interactions, mimicking disulfide bonds’ structural role . In contrast, alanine-substituted analogs (TPA4) lose secondary structure and antimicrobial activity, underscoring the necessity of rigid conformations for function .

Analytical and Purification Techniques

RP-HPLC and Mass Spectrometry

RP-HPLC with trifluoroacetic acid/acetonitrile gradients achieves >95% purity, while electrospray ionization mass spectrometry (ESI-MS) verifies molecular weights (e.g., TI: 2263.7 Da) . Extinction coefficients (ε<sub>280</sub> = 8730 M<sup>−1</sup>cm<sup>−1</sup>) enable precise concentration determination via UV absorbance .

Spectroscopic Validation

Attenuated total reflectance Fourier transform infrared (ATR-FTIR) and sum frequency generation (SFG) spectroscopy validate interfacial orientations. Simulations indicate that this compound adopts a parallel orientation on polystyrene/water interfaces, with structural flexibility enhancing membrane insertion .

Análisis De Reacciones Químicas

Interaction with Lipopolysaccharides (LPS)

Tachyplesin I interacts with lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria . This interaction is considered the first step in the peptide's antimicrobial action .

Interaction with Bacterial Membranes

This compound permeabilizes bacterial cell membranes, leading to cell death .

  • Mechanism of Permeabilization this compound increases the permeability of bacterial membranes, potentially by forming pores . It can insert into the hydrophobic core of lipid bilayers . The peptide's interaction with the membrane can cause membrane instability .
  • Role of Amphipathicity The amphipathic nature of this compound is crucial for its interaction with negatively charged bacterial membranes .

Interaction with DNA

This compound interacts with DNA, which can inhibit DNA, RNA, and protein synthesis .

  • Binding Characteristics this compound binds specifically in the minor groove of DNA duplexes . The interaction is facilitated by the peptide's antiparallel beta-sheet structure .
  • Functional Impact By binding to DNA and RNA, this compound inhibits the synthesis of macromolecules .

Impact of Cysteine Residues and Disulfide Bonds

This compound contains four cysteine residues that form two disulfide bonds, which are important for maintaining its structure and activity .

  • Role of Disulfide Bonds The disulfide bonds stabilize the β-hairpin structure of this compound .
  • Effects of Cysteine Deletion Deletion of all cysteine residues in this compound (creating an analog called CDT) abolishes hemolytic activity but retains antimicrobial activity . CDT maintains a β-turn structure, supported by interactions between aromatic and nonpolar amino acids .
  • Cysteine Replacement Studies Replacement of cysteine residues with aromatic amino acids can increase antimicrobial activity, while replacement with aliphatic or acidic amino acids typically reduces activity .

Resistance Induction

Bacteria can develop resistance to this compound through long-term exposure .

  • Resistance Mechanisms Resistance may involve changes in aminoglycoside-modifying enzymes and β-lactamase function .
  • Observed Resistance Pseudomonas aeruginosa can develop resistance to this compound after prolonged exposure .

This compound as an Anti-Tumor Agent

This compound exhibits cytotoxic properties against various human tumor cell lines .

  • Mechanisms of Action It impairs the integrity of the outer cell membrane and can induce apoptosis . this compound can interact with the mitochondrial membrane of eukaryotic cells, similar to its interaction with bacterial membranes .

Co-Expression Mechanism

  • Co-expression Studies Studies of this compound-induced resistant strains reveal changes in gene transcription levels .
  • Impact on Gene Expression Gene expression analysis helps understand the molecular mechanisms of resistance to this compound .

Structural Studies and Modifications

  • NMR Spectroscopy Nuclear magnetic resonance (NMR) spectroscopy is used to study the structure of this compound and its analogs .
  • Cyclic Analogs Cyclization of Tachyplesin peptides can improve stability and reduce hemolytic activity while maintaining antimicrobial and anticancer properties .

Aplicaciones Científicas De Investigación

Tachyplesin I has a wide range of scientific research applications:

    Chemistry: Used as a model peptide for studying peptide-membrane interactions and peptide folding.

    Biology: Investigated for its role in innate immunity and its interactions with microbial membranes.

    Medicine: Explored for its potential as an antimicrobial agent against multidrug-resistant bacteria and as an anticancer agent targeting tumor cells.

Mecanismo De Acción

Tachyplesin I exerts its effects primarily through membrane disruption. It binds to the negatively charged components of microbial membranes, causing membrane instability and cell lysis. Additionally, this compound inhibits the 3-ketoacyl carrier protein reductase FabG, a key enzyme in the fatty acid biosynthesis pathway, further contributing to its antimicrobial activity .

Comparación Con Compuestos Similares

Tachyplesin II and Polyphemusins I/II

Structural Features :

  • Tachyplesin II : An isoform of Tachyplesin I with a C-terminal arginine α-amide modification .
  • Polyphemusins I/II: 18-amino acid peptides with an additional N-terminal arginine residue and a C-terminal α-amide .

Activity and Mechanisms :

  • Both share this compound’s β-sheet structure and disulfide bonds, leading to similar antimicrobial spectra. However, Polyphemusins show enhanced stability due to their extended N-terminus .
  • MICs : Polyphemusins inhibit E. coli and S. aureus at 0.1–1.0 µg/mL, comparable to this compound .
  • Resistance: Cross-resistance between this compound and Polyphemusins has been observed in Pseudomonas aeruginosa, linked to upregulated efflux pumps and protease activity .

Protegrin I (PG1)

Structural Features :

  • PG1 is an 18-amino acid β-hairpin peptide with two disulfide bonds, structurally analogous to this compound but derived from porcine leukocytes .

Activity and Mechanisms :

  • Cyclized PG1 analogues exhibit improved antimicrobial activity (MICs: 0.25–2.0 µg/mL) and reduced hemolysis (≤5% at 50 µg/mL) compared to linear forms .
  • Unlike this compound, PG1’s cyclization enhances resistance to proteolytic degradation, making it more suitable for systemic applications .

Gramicidin S (GS)

Structural Features :

  • A cyclic decapeptide with a β-sheet-like structure but lacking disulfide bonds .

Activity and Mechanisms :

  • GS shows potent antibacterial activity (MICs: 1–5 µg/mL) but significantly higher hemolysis (≥50% at 20 µg/mL) than this compound .
  • Its non-selective membrane disruption mechanism limits therapeutic use, highlighting this compound’s superior selectivity .

Androctonin

Structural Features :

  • A scorpion-derived 25-amino acid peptide with a single disulfide bond and α-helical structure, lacking the amphipathic β-sheet of this compound .

Activity and Mechanisms :

  • Androctonin primarily targets Gram-positive bacteria (MICs: 2–10 µg/mL) and shows minimal hemolysis. Its α-helical structure results in slower membrane permeabilization compared to this compound’s rapid β-sheet insertion .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Source Length (aa) Disulfide Bonds Key Structure MIC Range (µg/mL) Hemolysis (at 100 µg/mL)
This compound Horseshoe crab hemocytes 17 2 (Cys3-16, 7-12) Antiparallel β-sheet 0.5–5.0 ≤10%
Polyphemusin I Limulus polyphemus 18 2 Extended N-terminus 0.1–1.0 ≤15%
Protegrin I (PG1) Porcine leukocytes 18 2 β-hairpin 0.25–2.0 ≤5%
Gramicidin S Bacillus brevis 10 0 Cyclic β-sheet 1–5 ≥50%
Androctonin Scorpion venom 25 1 α-helix 2–10 ≤5%

Table 2: Mechanisms of Action and Resistance

Compound Primary Target Resistance Mechanisms Antitumor Activity
This compound Bacterial membranes, LPS Efflux pumps, protease activation Lysosomal disruption, complement activation
PG1 Lipid bilayers Structural cyclization reduces degradation Not reported
Gramicidin S Membranes (non-selective) Membrane remodeling None

Actividad Biológica

Tachyplesin I (TPI) is a cationic antimicrobial peptide derived from the horseshoe crab Tachypleus tridentatus. It possesses significant biological activity, particularly against a wide range of pathogens, including bacteria and cancer cells. This article delves into the biological activity of TPI, exploring its mechanisms of action, antimicrobial efficacy, and potential therapeutic applications.

This compound is characterized by a unique β-hairpin structure stabilized by two disulfide bonds. This structure is crucial for its interaction with microbial membranes. The primary mechanisms through which TPI exerts its biological effects include:

  • Membrane Disruption : TPI interacts with bacterial membranes, inducing permeability changes that lead to cell lysis. It forms toroidal pores in lipid bilayers, causing leakage of intracellular contents .
  • DNA Binding : The peptide may also bind to bacterial DNA, interfering with replication and transcription processes .
  • Cytotoxicity : At higher concentrations, TPI exhibits cytotoxic effects on mammalian cells, promoting apoptosis through disruption of cellular membranes and alteration of intracellular signaling pathways .

Table 1: Structural Characteristics of this compound

FeatureDescription
Molecular WeightApproximately 2.8 kDa
Amino Acid SequenceKWCFRVYVNGKACR (Key residues highlighted)
Disulfide Bonds2 disulfide bonds forming a β-hairpin structure
Isomer FormsThree disulfide bond isomers identified

Antimicrobial Activity

This compound demonstrates broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness has been tested against various strains, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Pseudomonas aeruginosa.

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus5 µg/mL10 µg/mL
Escherichia coli10 µg/mL20 µg/mL
Pseudomonas aeruginosa15 µg/mL30 µg/mL

The peptide's mechanism involves disrupting the integrity of bacterial membranes, leading to cell death. Studies have shown that TPI's antimicrobial action is rapid and effective, with bacteria exposed to high concentrations dying almost instantaneously .

Case Studies and Research Findings

  • Synergistic Effects : Research has indicated that TPI can enhance the efficacy of conventional antibiotics when used in combination therapies. For instance, TPI demonstrated synergistic effects with oxacillin against MRSA strains, suggesting potential for treating resistant infections .
  • PEGylation Studies : A study on PEGylated forms of TPI revealed that while PEGylation reduced cytotoxicity, it also diminished antimicrobial activity. This highlights the balance between improving drug delivery and maintaining efficacy .
  • Antitumor Activity : Beyond its antimicrobial properties, TPI has shown promise in cancer therapy. It exhibits antitumor effects by inducing apoptosis in various cancer cell lines, including melanoma and glioblastoma. The mechanism involves membrane disruption and interference with intracellular signaling pathways .

Table 3: Summary of Case Studies on this compound

Study FocusFindings
Synergistic EffectsEnhanced efficacy with oxacillin against MRSA
PEGylationReduced cytotoxicity but diminished antimicrobial activity
Antitumor ActivityInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. How does the structural configuration of Tachyplesin I influence its antimicrobial activity?

this compound is characterized by a cyclic, antiparallel β-sheet structure stabilized by disulfide bonds and a positively charged surface. This configuration enables electrostatic interactions with negatively charged bacterial membranes, leading to membrane disruption. Experimental validation involves circular dichroism (CD) spectroscopy to confirm structural stability under physiological conditions and liposome leakage assays to quantify membrane permeabilization efficiency .

Q. What experimental models are most suitable for assessing this compound’s efficacy against Gram-negative pathogens?

Standardized models include:

  • Minimum Inhibitory Concentration (MIC) assays using broth microdilution (CLSI guidelines).
  • Time-kill kinetics to evaluate bactericidal activity over 24 hours.
  • In vitro biofilm models (e.g., static microtiter plates or flow-cell systems) to assess disruption of extracellular polymeric substances (EPS). For Pseudomonas aeruginosa, induced resistance models involve serial passaging with incremental this compound concentrations (e.g., 99 transfers for PA-99 strain) .

Advanced Research Questions

Q. What transcriptomic approaches are optimal for identifying bacterial resistance mechanisms to this compound?

RNA-Seq analysis of resistant strains (e.g., PA-99) reveals differentially expressed genes (DEGs) associated with membrane permeability and efflux pumps. Key steps include:

  • DEG identification : Thresholds of |log2 fold change| ≥1 and adjusted p-value <0.04.
  • Pathway enrichment : Kyoto Encyclopedia of Genes and Genomes (KEGG) mapping to highlight drug-resistance pathways (e.g., ABC transporters).
  • Validation : RT-qPCR for target genes (e.g., oprD for outer membrane porins) and functional assays (e.g., ethidium bromide accumulation for efflux activity) .

Q. How can contradictory findings about this compound’s primary resistance mechanisms in Gram-negative bacteria be resolved?

Conflicting reports on resistance (e.g., membrane impermeability vs. efflux pump overexpression) require integrated methodologies:

  • Comparative proteomics : Quantify outer membrane protein (OMP) expression (e.g., OprD downregulation) via SDS-PAGE and mass spectrometry.
  • Membrane permeability assays : Measure uptake of fluorescent probes (e.g., NPN) in resistant vs. wild-type strains.
  • Genetic knockout models : Delete putative efflux pump genes (e.g., mexAB-oprM) to assess contribution to resistance .

Q. What experimental designs minimize bias when evaluating this compound’s synergy with conventional antibiotics?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICI):

  • Synergy : FICI ≤0.5.
  • Additivity : 0.5 < FICI ≤1.
  • Indifference : 1 < FICI ≤4. Pair this compound with β-lactams or fluoroquinolones, and validate synergy via time-lapse microscopy to visualize enhanced bacterial lysis .

Q. Data Analysis & Interpretation

Q. How should researchers address variability in MIC values for this compound across bacterial strains?

  • Standardize growth conditions : Control pH, temperature, and cation concentration (e.g., Mg²⁺ affects membrane charge).
  • Normalize to reference strains : Include P. aeruginosa ATCC 27853 as a control.
  • Statistical reporting : Use geometric mean MICs ± 95% confidence intervals instead of single values .

Q. What statistical frameworks are appropriate for analyzing transcriptomic data in this compound resistance studies?

  • Differential expression : Tools like DESeq2 or edgeR with Benjamini-Hochberg correction for multiple testing.
  • Co-expression networks : Weighted Gene Correlation Network Analysis (WGCNA) to identify gene modules linked to resistance phenotypes.
  • Machine learning : Train classifiers (e.g., Random Forest) on DEGs to predict resistance thresholds .

Q. Future Research Directions

Q. What gaps exist in understanding this compound’s immunomodulatory effects alongside its antimicrobial activity?

Current studies focus on bacterial targets, but host-cell interactions (e.g., cytokine induction) remain underexplored. Proposed methods:

  • In vitro co-culture models : Human macrophages + P. aeruginosa treated with this compound.
  • Multiplex cytokine profiling : Quantify IL-6, TNF-α, and IL-10 via ELISA or Luminex assays .

Q. How can computational modeling improve the design of this compound analogs with reduced cytotoxicity?

  • Molecular dynamics simulations : Predict interactions with eukaryotic membranes (e.g., hemolytic activity).
  • Quantitative structure-activity relationship (QSAR) : Optimize charge density and hydrophobicity parameters.
  • In silico mutagenesis : Screen substitutions in the β-hairpin region for enhanced selectivity .

Propiedades

IUPAC Name

(1R,4S,7S,10S,13R,18R,21S,24S,27S,30R,33S,39S,42S)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-10-benzyl-33-[(2S)-butan-2-yl]-7,21,24,39-tetrakis(3-carbamimidamidopropyl)-13-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C99H151N35O19S4/c1-5-53(4)78-94(153)132-75-51-157-156-50-74(91(150)127-69(43-55-28-32-58(135)33-29-55)85(144)121-64(24-14-38-114-96(105)106)81(140)119-47-76(137)133-78)131-93(152)77(52(2)3)134-84(143)67(27-17-41-117-99(111)112)124-86(145)68(42-54-18-7-6-8-19-54)126-90(149)73(130-88(147)71(125-80(139)61(101)21-11-12-36-100)45-57-46-118-62-22-10-9-20-60(57)62)49-155-154-48-72(89(148)120-63(79(102)138)23-13-37-113-95(103)104)129-83(142)66(26-16-40-116-98(109)110)122-82(141)65(25-15-39-115-97(107)108)123-87(146)70(128-92(75)151)44-56-30-34-59(136)35-31-56/h6-10,18-20,22,28-35,46,52-53,61,63-75,77-78,118,135-136H,5,11-17,21,23-27,36-45,47-51,100-101H2,1-4H3,(H2,102,138)(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,137)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)/t53-,61-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,77-,78-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQFYZCNRTZAIM-PMXBASNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C99H151N35O19S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2263.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118231-04-2
Record name Tachyplesin peptide, Tachypleus tridentatus
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118231042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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